

Application Notes and Protocols for Cyclic MKEY TFA in Drug Discovery Screening

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Compound of Interest

Compound Name: Cyclic mkey tfa

Cat. No.: B15611048

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic MKEY TFA is a synthetic, cyclic peptide that acts as a specific inhibitor of the formation of the CXCL4 (platelet factor 4) and CCL5 (RANTES) heterodimer.^{[1][2]} This heterodimer is a key mediator in various inflammatory processes, and its inhibition has shown therapeutic potential in preclinical models of atherosclerosis, aortic aneurysm, and stroke.^{[1][2][3][4]} By preventing the interaction between CXCL4 and CCL5, **Cyclic MKEY TFA** attenuates the recruitment of monocytes and neutrophils to sites of inflammation, thereby mitigating tissue damage.^{[1][5]} These application notes provide a comprehensive overview of **Cyclic MKEY TFA**, including its mechanism of action, biophysical properties, and protocols for its use in drug discovery screening assays.

Properties of Cyclic MKEY TFA

Property	Value	Reference
Amino Acid Sequence	Cys-Lys-Glu-Tyr-Phe-Tyr-Thr-Ser-Ser-Lys-Ser-Ser-Asn-Leu-Ala-Val-Val-Phe-Val-Thr-Arg-Cys	MedChemExpress
Cyclization	Disulfide bridge (Cys1-Cys22)	MedChemExpress
Molecular Formula	C ₁₁₅ H ₁₇₅ F ₃ N ₂₈ O ₃₆ S ₂	TargetMol
Molecular Weight	2661.03 g/mol	TargetMol
In Vivo Efficacy	Dose-dependent inhibition of aortic aneurysm formation in mice at 10 and 20 mg/kg.[3] Significant reduction in infarct size and improved neurological scores in a mouse model of stroke.[2][4]	[2][3][4]

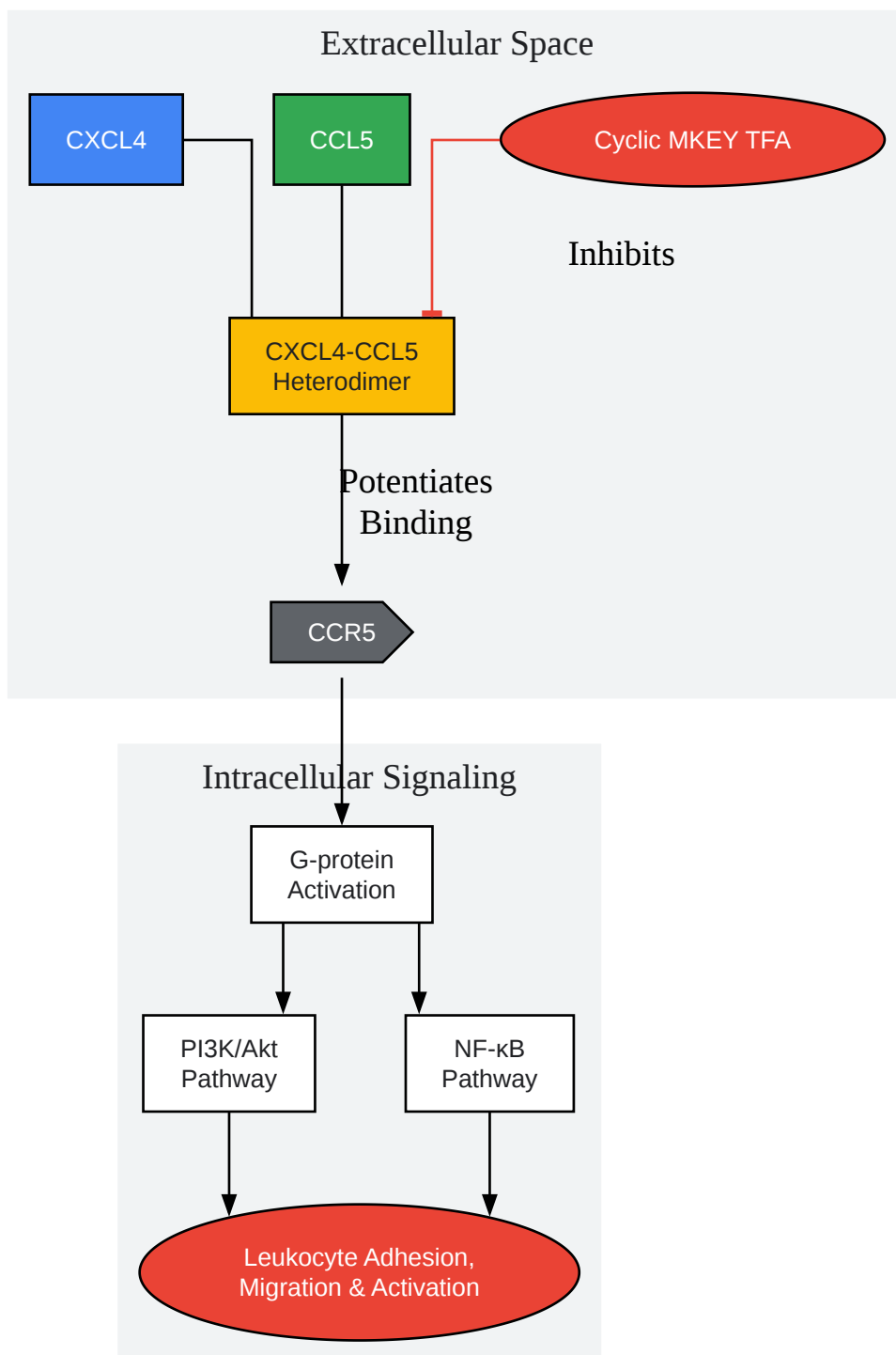
Note: Specific in vitro potency values such as IC₅₀ or K_i for the inhibition of CXCL4-CCL5 heterodimerization by **Cyclic MKEY TFA** are not publicly available at this time. Efficacy has been primarily demonstrated through in vivo studies.

Mechanism of Action and Signaling Pathway

Cyclic MKEY TFA competitively inhibits the formation of the CXCL4-CCL5 heterodimer.[2] This heterodimer enhances the pro-inflammatory effects of CCL5, a potent chemoattractant for various leukocytes, including monocytes and neutrophils.[1][6] CCL5 primarily exerts its effects by binding to the G protein-coupled receptor (GPCR) CCR5, although it can also interact with CCR1 and CCR3.

The formation of the CXCL4-CCL5 complex is thought to potentiate CCL5's activity by increasing its local concentration on the surface of endothelial cells and presenting it more effectively to its receptors on leukocytes. This leads to enhanced downstream signaling, promoting leukocyte adhesion, migration, and activation at sites of inflammation.

By disrupting the CXCL4-CCL5 interaction, **Cyclic MKEY TFA** reduces the recruitment of inflammatory cells, thereby dampening the inflammatory cascade.



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Signaling Pathway of CXCL4-CCL5 Heterodimer and Inhibition by Cyclic MKEY TFA

Experimental Protocols for Drug Discovery Screening

The following are generalized protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of the CXCL4-CCL5 protein-protein interaction. These can be adapted for the use of **Cyclic MKEY TFA** as a positive control.

Enzyme-Linked Immunosorbent Assay (ELISA)

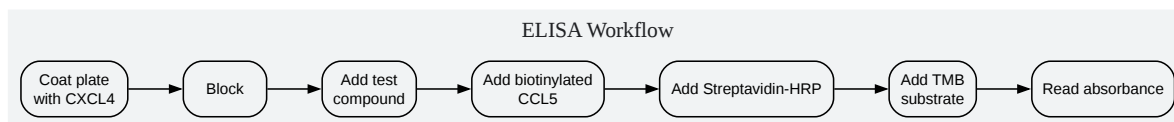
This protocol describes a competitive ELISA to screen for compounds that inhibit the binding of biotinylated-CCL5 to immobilized CXCL4.

Materials:

- High-binding 96-well microplates
- Recombinant human CXCL4
- Recombinant human biotinylated-CCL5
- Test compounds (including **Cyclic MKEY TFA** as a control)
- Streptavidin-Horseradish Peroxidase (HRP)
- TMB substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay buffer (e.g., PBS with 1% BSA)
- Plate reader

Protocol:

- Coating: Coat the wells of a 96-well plate with 100 μ L of CXCL4 (1-5 μ g/mL in PBS) overnight at 4°C.
- Washing: Wash the plate three times with 200 μ L of wash buffer per well.
- Blocking: Block non-specific binding sites by adding 200 μ L of assay buffer to each well and incubating for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Compound Incubation: Add 50 μ L of test compounds at various concentrations (or **Cyclic MKEY TFA** as a positive control) to the wells. Add 50 μ L of assay buffer to the control wells.
- Biotinylated-CCL5 Addition: Add 50 μ L of biotinylated-CCL5 (at a pre-determined optimal concentration) to all wells.
- Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
- Washing: Repeat the washing step.
- Streptavidin-HRP Addition: Add 100 μ L of Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add 100 μ L of TMB substrate to each well and incubate in the dark until sufficient color development.
- Stopping Reaction: Add 50 μ L of stop solution to each well.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 values for active compounds.



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ELISA Workflow for Inhibitor Screening

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This homogeneous (no-wash) assay is well-suited for HTS and measures the interaction between biotinylated-CXCL4 and GST-tagged CCL5.

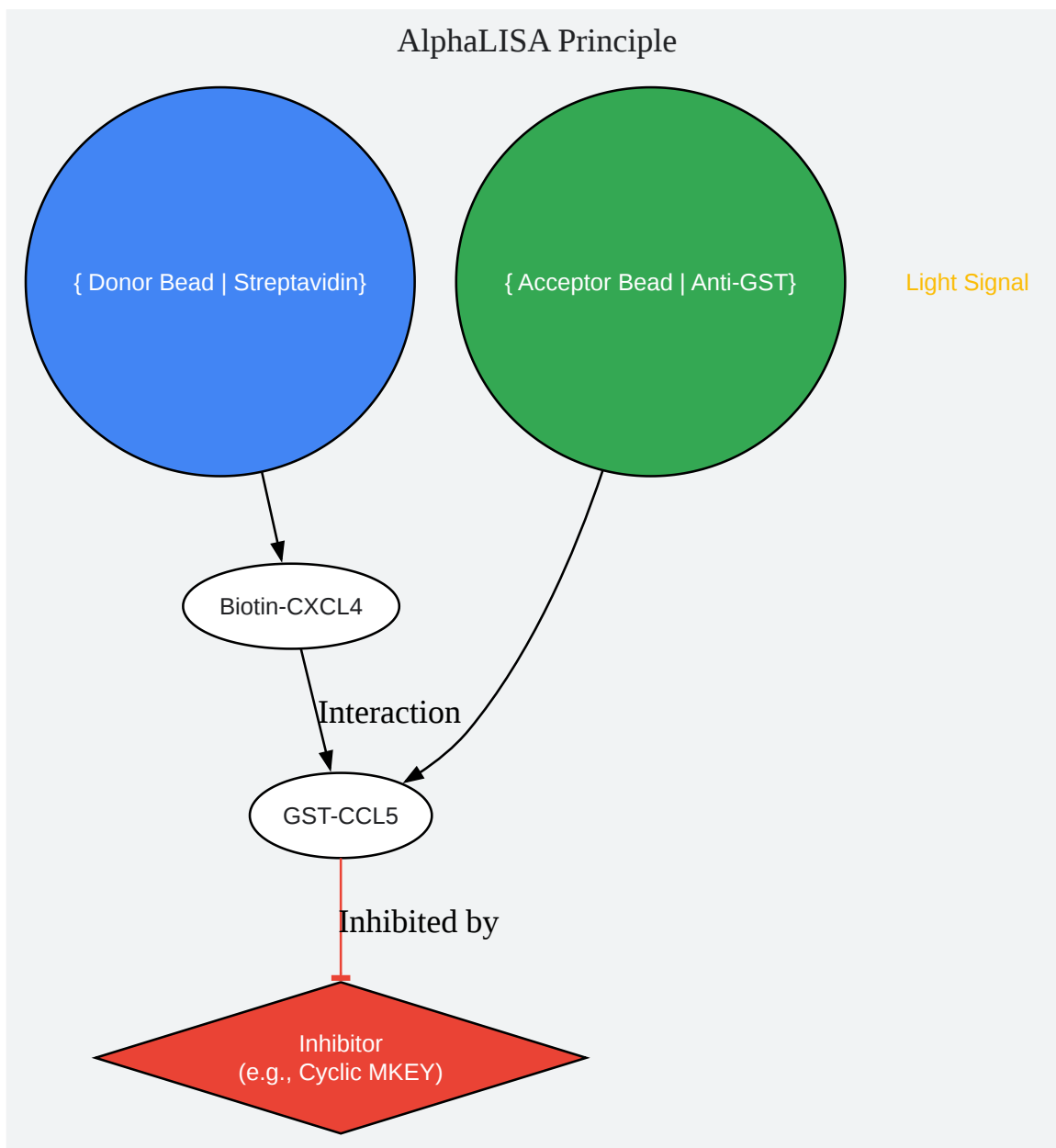
Materials:

- Recombinant biotinylated human CXCL4
- Recombinant GST-tagged human CCL5
- Streptavidin-coated Donor beads
- Anti-GST-coated Acceptor beads
- Test compounds (including **Cyclic MKEY TFA** as a control)
- AlphaLISA assay buffer
- 384-well white microplates
- Alpha-enabled plate reader

Protocol:

- Reagent Preparation: Prepare solutions of biotinylated-CXCL4, GST-tagged CCL5, and test compounds in AlphaLISA assay buffer.

- **Compound Addition:** Add test compounds at various concentrations to the wells of a 384-well plate.
- **Protein Addition:** Add a mixture of biotinylated-CXCL4 and GST-tagged CCL5 to the wells.
- **Incubation:** Incubate for 30-60 minutes at room temperature.
- **Bead Addition:** Add a mixture of Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads to the wells.
- **Incubation:** Incubate for 30-60 minutes at room temperature in the dark.
- **Measurement:** Read the plate on an Alpha-enabled plate reader.
- **Data Analysis:** A decrease in the AlphaLISA signal indicates inhibition of the CXCL4-CCL5 interaction. Calculate IC50 values for active compounds.



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Principle of AlphaLISA for CXCL4-CCL5 Interaction

Surface Plasmon Resonance (SPR)

SPR can be used to determine the binding kinetics (association and dissociation rates) and affinity of the CXCL4-CCL5 interaction and to characterize the mechanism of inhibition by test compounds.

Materials:

- SPR instrument and sensor chips (e.g., CM5)
- Recombinant human CXCL4 (ligand)
- Recombinant human CCL5 (analyte)
- Test compounds
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)

Protocol:

- **Ligand Immobilization:** Immobilize CXCL4 onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand.
- **Analyte Injection:** Inject a series of concentrations of CCL5 over the ligand and reference surfaces to determine the binding kinetics and affinity (KD).
- **Inhibitor Screening:**
 - **Competition Assay:** Pre-incubate a fixed concentration of CCL5 with varying concentrations of the test compound (or **Cyclic MKEY TFA**) and inject the mixture over the immobilized CXCL4. A decrease in the binding response indicates inhibition.
 - **Direct Binding of Inhibitor:** If the inhibitor binds to CXCL4, this can be assessed by injecting the inhibitor directly over the immobilized ligand.
- **Data Analysis:** Analyze the sensorgrams to determine association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (KD). For inhibitors, determine the IC50 or K_i .

Conclusion

Cyclic MKEY TFA is a valuable research tool for studying the role of the CXCL4-CCL5 heterodimer in inflammatory diseases. The provided protocols offer a starting point for researchers to screen for and characterize novel inhibitors of this important protein-protein interaction, with **Cyclic MKEY TFA** serving as a critical positive control. The elucidation of the downstream signaling pathways affected by this heterodimer opens new avenues for therapeutic intervention in a range of inflammatory conditions.

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